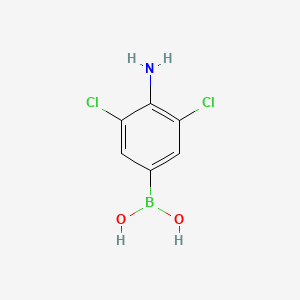
(4-Amino-3,5-dichlorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3,5-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dichlorophenyl)boronic acid typically involves the reaction of 4-amino-3,5-dichlorophenylboronic ester with an appropriate hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acid or base under controlled conditions to yield the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis of boronic esters using automated reactors to ensure precise control over reaction conditions. This process ensures high yield and purity of the final product, which is essential for its use in various applications.
化学反応の分析
Types of Reactions
(4-Amino-3,5-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The amino and dichloro groups can undergo reduction under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dechlorinated or deaminated products.
科学的研究の応用
(4-Amino-3,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic acid moieties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-Amino-3,5-dichlorophenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The amino and dichloro substituents can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
3,5-Dichlorophenylboronic acid: Similar structure but lacks the amino group, which can affect its reactivity and applications.
4-Aminophenylboronic acid: Similar structure but lacks the dichloro groups, which can influence its chemical properties and uses.
Uniqueness
(4-Amino-3,5-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the phenyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile building block for synthesizing a wide range of compounds.
特性
分子式 |
C6H6BCl2NO2 |
|---|---|
分子量 |
205.83 g/mol |
IUPAC名 |
(4-amino-3,5-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |
InChIキー |
JATKJMCLGVHYNT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)Cl)N)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
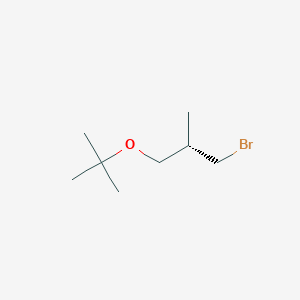
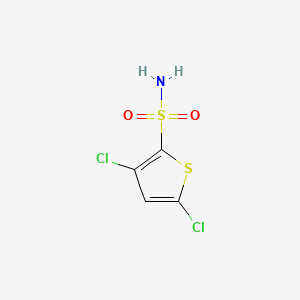
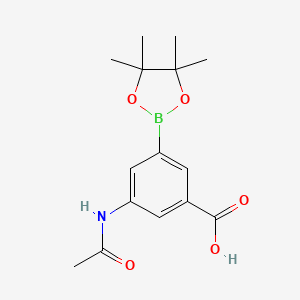
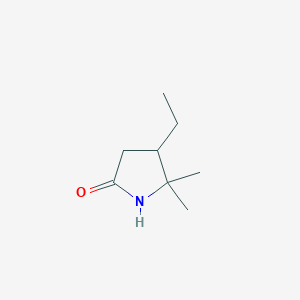
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
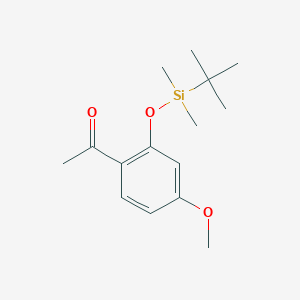
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
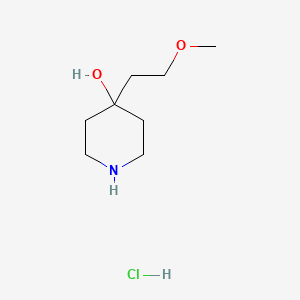
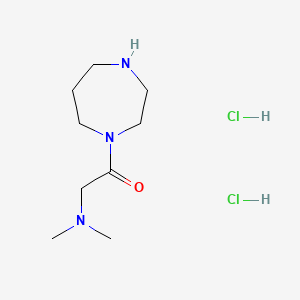
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
amine hydrochloride](/img/structure/B13465782.png)
